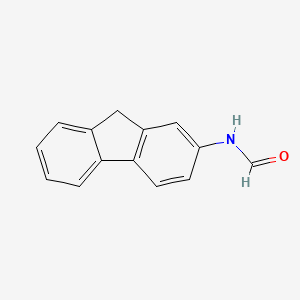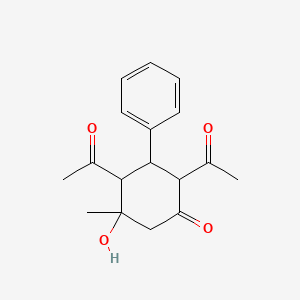![molecular formula C20H13ClN2O2S B11969641 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B11969641.png)
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a naphthyl group, and a hydrazide linkage. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The hydrazide group may play a role in binding to metal ions or forming hydrogen bonds with biological macromolecules .
類似化合物との比較
Similar Compounds
- 3-chloro-N’-[(2-hydroxy-1-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to its combination of a benzothiophene core and a naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents .
特性
分子式 |
C20H13ClN2O2S |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
3-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2S/c21-18-14-7-3-4-8-17(14)26-19(18)20(25)23-22-11-15-13-6-2-1-5-12(13)9-10-16(15)24/h1-11,24H,(H,23,25)/b22-11+ |
InChIキー |
PBENNUZIOXHXQB-SSDVNMTOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)
![4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B11969561.png)

![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)
![Ethyl N-[(benzyloxy)carbonyl]leucylglycinate](/img/structure/B11969586.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969592.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969610.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11969619.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)
